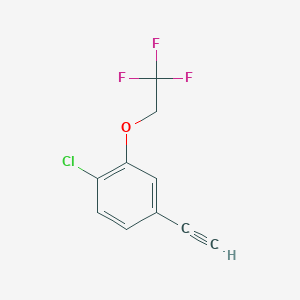

1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C10H4ClF3O This compound is characterized by the presence of a chloro group, an ethynyl group, and a trifluoroethoxy group attached to a benzene ring

准备方法

The synthesis of 1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-2-nitrobenzene and 2,2,2-trifluoroethanol.

Nitration and Reduction: The nitro group in 1-chloro-2-nitrobenzene is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

Diazotization and Sandmeyer Reaction: The amino group is then diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction to introduce the chloro group.

Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts.

Trifluoroethoxylation: Finally, the trifluoroethoxy group is introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

化学反应分析

1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Coupling Reactions: The ethynyl group can participate in coupling reactions like the Sonogashira coupling to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various solvents like tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

作用机制

The mechanism of action of 1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can act as a reactive site for various biochemical reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes and receptors, potentially leading to biological effects.

相似化合物的比较

1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:

1-Chloro-2-ethynylbenzene: Lacks the trifluoroethoxy group, resulting in different chemical and biological properties.

1-Chloro-4-ethynylbenzene: Lacks the trifluoroethoxy group, leading to lower lipophilicity and different reactivity.

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene: Lacks the ethynyl group, resulting in different reactivity and applications.

The presence of both the ethynyl and trifluoroethoxy groups in this compound makes it unique, providing a combination of reactivity and lipophilicity that is not found in the similar compounds listed above.

生物活性

1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene, a compound with significant industrial applications, has garnered attention for its potential biological activities. This article explores the compound's biological effects, toxicity profiles, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H4ClF3

- Molecular Weight : 204.58 g/mol

- CAS Number : 273928-28-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may have implications for human health and environmental safety.

Toxicity and Safety Profile

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315). Its acute toxicity suggests caution in handling and exposure .

- Reproductive Toxicity : Studies have shown that high doses may adversely affect reproductive health. Inhalation studies indicated potential impacts on sperm motility and count at elevated exposure levels .

- Carcinogenic Potential : The carcinogenicity of this compound remains uncertain. While some studies have indicated increased incidences of liver tumors in rodents, the relevance to humans is not well established due to limited mechanistic data .

The biological mechanisms through which this compound exerts its effects are still under investigation. Some key findings include:

- Distribution in Tissues : Following inhalation exposure, the highest concentrations were found in adipose tissue, followed by the lungs and liver. The chemical was largely eliminated from blood and tissues within 24 hours post-exposure .

- Sensitization Potential : In studies assessing skin sensitization potential using the Local Lymph Node Assay (LLNA), the compound demonstrated weak sensitization capabilities with stimulation indices indicating low reactivity .

Research Findings

| Study Type | Findings |

|---|---|

| Inhalation Toxicity | Significant effects on sperm motility and count at high concentrations (7.4 mg/L) |

| Reproductive Study | No effect on fertility in oral reproductive toxicity studies up to 45 mg/kg bw/day |

| Carcinogenicity Assessment | Increased liver tumors in B6C3F1/N mice; uncertain relevance to humans |

| Pharmacokinetics | Biological half-life in blood was reported as 19 hours post intravenous administration |

Case Studies

- Inhalation Exposure Study : A study involving B6C3F1/N mice exposed to various concentrations (0 to 2000 ppm) for six hours daily revealed dose-dependent nephropathy starting from doses of 50 mg/kg bw/day. The NOAEL was determined to be 10 mg/kg based on liver and kidney effects observed at higher doses .

- Dermal Exposure Study : In a dermal study, adverse effects included cytoplasmic vacuolization in adrenal cortex cells at higher concentrations (≥1000 ppm). Additionally, changes in hematological parameters were noted .

属性

IUPAC Name |

1-chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O/c1-2-7-3-4-8(11)9(5-7)15-6-10(12,13)14/h1,3-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVXXIBVTLVRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Cl)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。